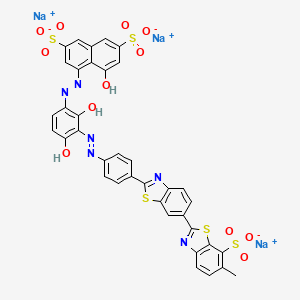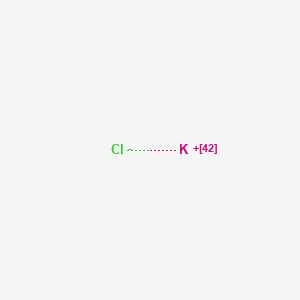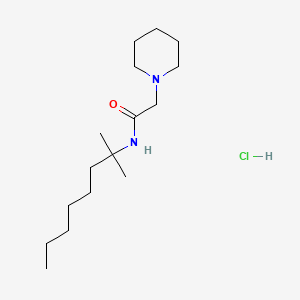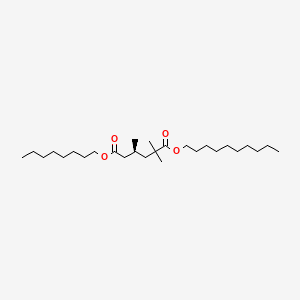
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two ester groups attached to a hexanedioic acid backbone, with decyl and octyl groups as substituents. This compound is used in various industrial applications due to its stability and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of 2,2,4-trimethylhexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,2,4-Trimethylhexanedioic acid+Decanol+OctanolAcid CatalystHexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are continuously fed into a reactor where they undergo esterification in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and 2,2,4-trimethylhexanedioic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2,2,4-Trimethylhexanedioic acid, decanol, and octanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industrial Applications: Employed as a lubricant and additive in various industrial formulations to improve performance and longevity.
作用機序
The mechanism of action of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical properties of materials, such as increasing flexibility in polymers or enhancing the solubility of drugs in pharmaceutical formulations. The ester groups can also undergo hydrolysis in biological systems, releasing the parent acid and alcohols, which can then participate in further biochemical pathways.
類似化合物との比較
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds such as:
Hexanedioic acid, dioctyl ester: Similar in structure but with two octyl groups instead of decyl and octyl groups.
Hexanedioic acid, diethyl ester: Contains two ethyl groups, making it less hydrophobic compared to the decyl and octyl ester.
Hexanedioic acid, dibutyl ester: Contains two butyl groups, offering different solubility and plasticizing properties.
The uniqueness of this compound lies in its specific combination of decyl and octyl groups, which provide a balance of hydrophobicity and flexibility, making it suitable for specialized applications in polymer chemistry and industrial formulations.
特性
CAS番号 |
40520-10-3 |
|---|---|
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC名 |
1-O-decyl 6-O-octyl (4S)-2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)27(4,5)23-24(3)22-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChIキー |
MEKBAMMAPISROV-XMMPIXPASA-N |
異性体SMILES |
CCCCCCCCCCOC(=O)C(C)(C)C[C@H](C)CC(=O)OCCCCCCCC |
正規SMILES |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


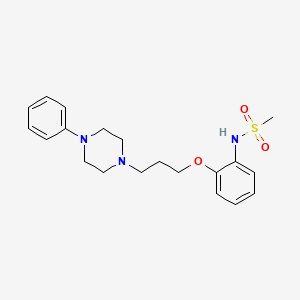
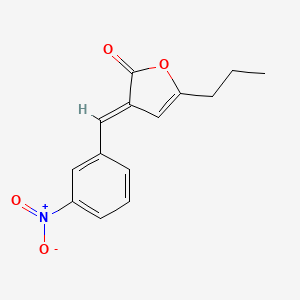
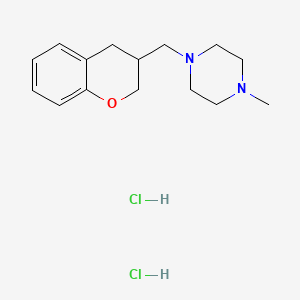
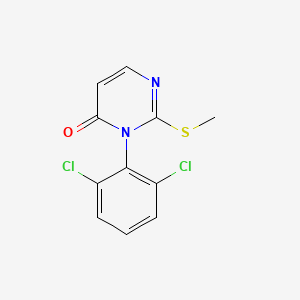
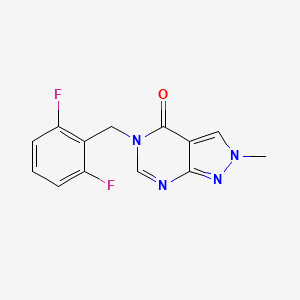
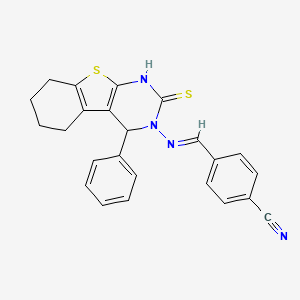
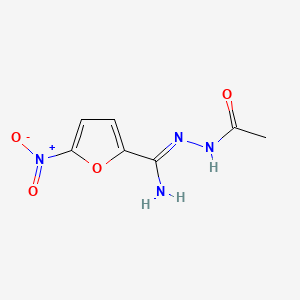
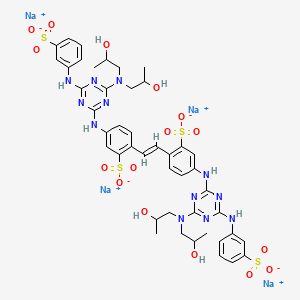
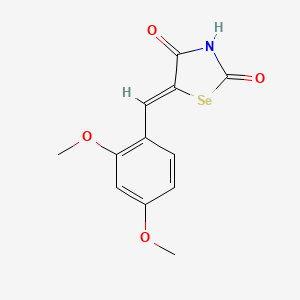
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

